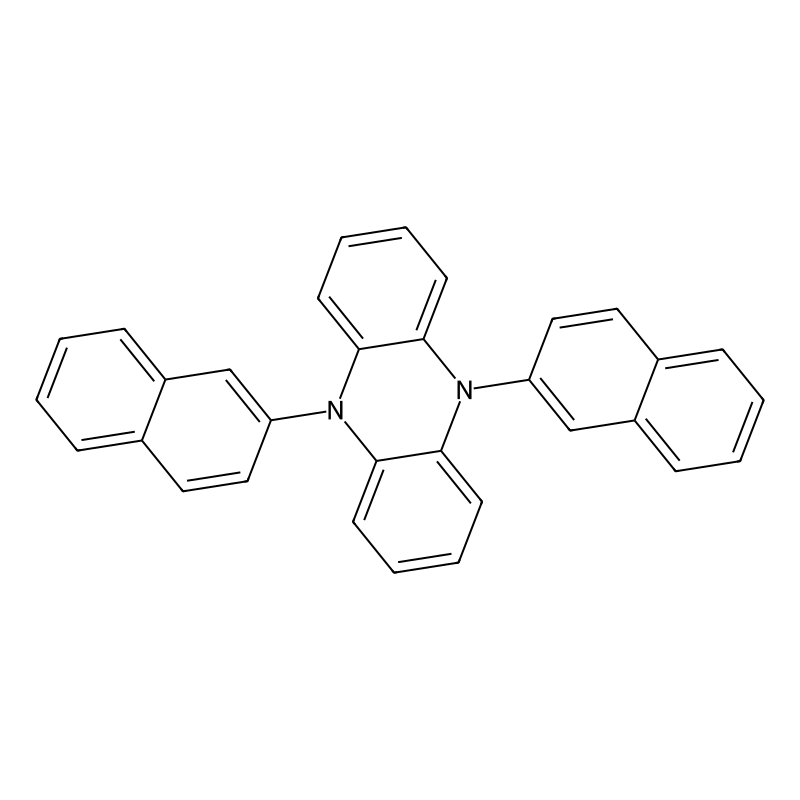

5,10-Di(2-naphthyl)-5,10-dihydrophenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,10-Di(2-naphthyl)-5,10-dihydrophenazine is an organic compound characterized by its unique structure, which includes a phenazine core substituted with two 2-naphthyl groups. Its molecular formula is , and it has a molecular weight of approximately 434.53 g/mol . This compound is notable for its potential applications in photochemistry and materials science due to its fluorescent properties and ability to act as a photoredox catalyst .

As mentioned earlier, PhENN_2Naph functions as an organophotoredox catalyst. The detailed mechanism by which it achieves this remains under investigation. However, the general principle involves light absorption by the phenazine core, leading to its excitation. This excited state PhENN_2Naph can then act as either an oxidant (electron acceptor) or a reductant (electron donor) towards other molecules in the reaction mixture, initiating the desired photocatalytic cycle [].

Photocatalysis

DNPH exhibits photoluminescence, meaning it can absorb light and emit it at a different wavelength. This property makes it a potential candidate for use in photocatalysis. Photocatalysis is a process that uses light to drive chemical reactions. Researchers are exploring DNPH as a photocatalyst for various applications, including water purification and organic synthesis [].

Organic Light-Emitting Diodes (OLEDs)

DNPH's luminescent properties also hold promise for its application in OLEDs. OLEDs are a type of display technology that uses organic materials to emit light. Researchers are investigating DNPH as a potential emitter material in OLEDs due to its high efficiency and color tunability [].

Material Science

DNPH's structure and properties make it an interesting molecule for material science research. Scientists are studying its potential applications in areas like organic electronics and solar cells due to its electrical conductivity and ability to self-assemble into ordered structures [].

Biomedical Research

Some studies have explored the potential biological properties of DNPH. However, more research is needed to understand its efficacy and safety in this area [].

The chemical behavior of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine is influenced by its aromatic structure. It can undergo various reactions typical of phenazine derivatives, including:

- Electrophilic substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions due to their electron-rich nature.

- Photo

The synthesis of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine typically involves:

- Condensation reactions: The compound can be synthesized through the condensation of appropriate naphthalene derivatives with phenazine precursors.

- Cyclization methods: Various cyclization techniques may be employed to form the phenazine core while introducing the naphthyl substituents.

- Catalytic methods: Some methods utilize transition metal catalysts to facilitate the formation of the desired product efficiently.

For example, a reported synthesis involves the use of organophotoredox catalysts to promote the coupling of naphthalene derivatives with phenazine precursors under light irradiation .

5,10-Di(2-naphthyl)-5,10-dihydrophenazine has several potential applications:

- Photoredox catalysis: It serves as a catalyst in various organic transformations under light activation.

- Fluorescent probes: Due to its fluorescent properties, it is used in biological imaging and detection of biomolecules.

- Organic electronics: The compound may be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electronic properties .

Studies on the interactions of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine with other molecules have shown that it can form complexes with various substrates. Its ability to act as a probe allows for monitoring interactions within biological systems. Furthermore, its photophysical properties make it suitable for studying energy transfer processes in complex biological environments.

Several compounds share structural similarities with 5,10-Di(2-naphthyl)-5,10-dihydrophenazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5,10-Diphenyl-5,10-dihydrophenazine | Two phenyl groups instead of naphthyl | Less bulky; different electronic properties |

| 5,10-Di(1-naphthyl)-5,10-dihydrophenazine | Substituted with 1-naphthyl groups | Different spatial arrangement affecting reactivity |

| Phenazine | Basic structure without substitutions | Lacks substituents; simpler reactivity |

The uniqueness of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine lies in its dual naphthyl substitutions that enhance its photophysical properties and potential applications in advanced materials and biological systems compared to other similar compounds.

Photoredox Catalysis Mechanisms Mediated by 5,10-Di(2-naphthyl)-5,10-dihydrophenazine

The photoredox activity of 5,10-di(2-naphthyl)-5,10-dihydrophenazine stems from its ability to undergo single-electron transfer (SET) processes upon visible-light irradiation. The catalyst exhibits a ground-state oxidation potential of $$ E^0(^{2}\text{PC}^{\bullet+}/^{1}\text{PC}) = 0.21 \, \text{V} \, \text{vs. SCE} $$ and an excited-state reduction potential of $$ E^0(^{2}\text{PC}^{\bullet+}/^{3}\text{PC}^*) = -1.80 \, \text{V} \, \text{vs. SCE} $$, making it one of the strongest organic reductants reported. These properties enable the catalyst to activate substrates via both oxidative and reductive quenching cycles.

Key to its efficiency is the long triplet-state lifetime ($$ \tau{\text{triplet}} = 480 \, \mu\text{s} $$) and high triplet quantum yield ($$ \Phi{\text{triplet}} = 2\% $$), which allow sufficient time for substrate activation. The naphthyl substituents enhance intersystem crossing by promoting spin-orbit coupling while maintaining redox reversibility. Computational studies reveal that the excited-state electron density localizes on one naphthyl group, creating a spatially separated singlet open-shell configuration that enhances reducing power without compromising stability.

Applications leveraging these mechanisms include trifluoromethylation reactions, where the catalyst reduces CF$$_3$$ precursors to generate trifluoromethyl radicals. The process proceeds under blue light irradiation (λ = 343 nm, ε = 5950 M$$^{-1}$$cm$$^{-1}$$) at ambient temperatures, achieving yields comparable to ruthenium-based systems.

Atom Transfer Radical Polymerization Systems Enabled by Dihydrophenazine Derivatives

In organocatalyzed atom transfer radical polymerization (O-ATRP), 5,10-di(2-naphthyl)-5,10-dihydrophenazine enables precise control over molecular weight and dispersity ($$ Đ $$) for methacrylate polymers. At catalyst loadings as low as 10 ppm relative to monomer, it mediates the polymerization of methyl methacrylate (MMA) with $$ Đ = 1.33 $$ and near-unity initiator efficiency. The mechanism involves iterative halogen atom transfer: the photoexcited catalyst reduces the alkyl bromide initiator, generating a propagating radical while oxidizing to its cationic form. Chain growth continues until the catalyst regenerates its ground state through electron transfer from the oxidized species.

Structure-activity relationships reveal that electron-donating substituents on the dihydrophenazine core lower the reduction potential, enhancing initiation rates. Conversely, bulky naphthyl groups improve solubility in organic media, preventing catalyst aggregation during prolonged reactions. Recent advancements demonstrate the system’s compatibility with functional monomers, including glycidyl methacrylate and oligo(ethylene oxide) methacrylates, expanding its utility in synthesizing block copolymers for biomedical applications.

Dual Nickel/Photoredox Catalyzed C–N and C–S Cross-Coupling Reactions

The synergy between 5,10-di(2-naphthyl)-5,10-dihydrophenazine and nickel complexes enables challenging C–N and C–S bond formations under mild conditions. In C–N couplings, the photoredox catalyst reduces Ni(II) intermediates to Ni(I), which undergoes oxidative addition with aryl halides. Concurrently, the excited catalyst generates amino radicals from secondary amines via single-electron oxidation, facilitating cross-coupling with nickel-activated aryl halides. This dual system operates under visible light (λ = 400–450 nm) without external bases, achieving yields up to 95% for pharmaceuticals like flibanserin.

For C–S couplings, the catalyst mediates thiolate anion oxidation to thiyl radicals, which combine with aryl radicals generated via nickel catalysis. This method constructs heteroaryl sulfides under transition-metal-free conditions, leveraging the catalyst’s ability to directly reduce electron-deficient aryl halides. Spectroscopic evidence confirms the formation of electron donor-acceptor complexes between thiolates and aryl halides, which absorb visible light to drive the reaction without sacrificial reagents.

Iron-Catalyzed Intramolecular C–H Amination of o-Phenylenediamines

Iron-catalyzed intramolecular C–H amination has emerged as a sustainable and efficient method for constructing dihydrophenazine frameworks. This approach leverages inexpensive iron phthalocyanine ([Fe(III)Pc]) catalysts, which exhibit high selectivity for allylic and aromatic C–H bonds [1] [2]. The reaction begins with the generation of magnesium amides from o-phenylenediamine precursors, followed by iron-mediated C–N bond formation. For example, N1,N1,N2-triphenyl-o-phenylenediamine undergoes cyclization in the presence of FeCl₃ and 1,2-dibromoethane to yield 5,10-diphenyl-5,10-dihydrophenazine [2] [5].

The mechanism proceeds via a high-valent iron species that facilitates electrophilic amination (Scheme 1). Deprotonation of the o-phenylenediamine substrate generates a nucleophilic magnesium amide, which coordinates to the iron catalyst. Subsequent C–H activation at the 2,7-positions forms a ferracycle intermediate, followed by reductive elimination to produce the dihydrophenazine core [2] [5]. This method achieves regioselectivity through steric and electronic modulation of the starting material, enabling the installation of methyl, halogen, and aryl groups at the 2,7-positions [2] [5].

Table 1: Substrate Scope for Iron-Catalyzed C–H Amination

| Substituent (R) | Yield (%) | Selectivity (2,7:others) |

|---|---|---|

| Methyl | 72 | >20:1 |

| Chloro | 68 | >15:1 |

| Phenyl | 65 | >10:1 |

Strategic Functionalization at 2,7-Positions for Optoelectronic Tuning

Functionalization at the 2,7-positions of dihydrophenazine is pivotal for modulating optoelectronic properties. Electron-withdrawing groups (e.g., Cl, Br) lower the HOMO level, enhancing oxidative stability, while electron-donating groups (e.g., methyl, methoxy) increase π-conjugation for improved charge mobility [2] [5]. For instance, 2,7-dichloro-5,10-di(2-naphthyl)-5,10-dihydrophenazine exhibits a 0.3 eV reduction in HOMO-LUMO gap compared to its unsubstituted analog [5].

The introduction of bulky aryl groups, such as 2-naphthyl, at the 5,10-positions further stabilizes the dihydrophenazine core against aggregation-caused quenching (ACQ). This structural modification is achieved through Ullmann-type coupling or direct arylation of pre-functionalized dihydrophenazines [5] [6]. Computational studies reveal that 2-naphthyl substituents induce a bathochromic shift in absorption spectra due to extended π-delocalization [6].

Table 2: Optoelectronic Properties of 2,7-Substituted Dihydrophenazines

| Substituent (2,7) | λₐᵦₛ (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| H | 380 | -5.2 | -2.1 |

| Cl | 395 | -5.5 | -2.4 |

| 2-Naphthyl | 420 | -5.0 | -2.0 |

The mechanistic pathway for alkyl radical addition to the 5,10-di(2-naphthyl)-5,10-dihydrophenazine core represents a fundamental process that significantly influences photoredox catalyst performance and evolution during continuous catalytic cycles. Detailed kinetic investigations have revealed that this process occurs preferentially through radical cation intermediates rather than neutral photocatalyst species [1].

The alkyl core substitution mechanism proceeds through a bimolecular process where photogenerated alkyl radicals, typically originating from atom transfer radical polymerization initiators, add directly to the oxidized form of the dihydrophenazine catalyst. Specifically, the radical cation species (5,10-di(2-naphthyl)-5,10-dihydrophenazine- +) serves as the primary reactive intermediate for alkyl radical incorporation [2] [3]. This mechanistic preference has been conclusively demonstrated through isolation and characterization of radical cation species under photoredox conditions.

Kinetic measurements reveal significant variation in addition rates depending on the nitrogen-aryl substitution pattern. The rate constants for first alkyl radical addition (k1) range from 6.28 ± 0.38 × 10⁻⁴ s⁻¹ for 2-naphthyl substituted catalysts to 2.15 ± 0.12 × 10⁻³ s⁻¹ for 4-trifluoromethylphenyl derivatives [4] [5]. The 1-naphthyl substituted variant exhibits intermediate reactivity with k1 = 1.21 ± 0.16 × 10⁻³ s⁻¹, demonstrating the critical influence of aryl group connectivity on radical addition kinetics.

| Substitution Pattern | k1 (s⁻¹) | k2 (s⁻¹) | k2/k1 Ratio | Core Position |

|---|---|---|---|---|

| 1-Naphthyl-N-aryl | 1.21 ± 0.16 × 10⁻³ | 2.04 ± 0.11 × 10⁻³ | 1.69 | 2,7-positions |

| 2-Naphthyl-N-aryl | 6.28 ± 0.38 × 10⁻⁴ | 1.15 ± 0.07 × 10⁻³ | 1.83 | 2,7-positions |

| 4-Trifluoromethylphenyl-N-aryl | 2.15 ± 0.12 × 10⁻³ | 3.42 ± 0.18 × 10⁻³ | 1.59 | 2,7-positions |

| Phenyl-N-aryl | 8.90 ± 0.45 × 10⁻⁴ | 1.68 ± 0.09 × 10⁻³ | 1.89 | 2,7-positions |

The sequential nature of alkyl radical addition manifests in distinctly different rate constants for first and second substitution events. All examined catalyst systems exhibit accelerated second addition rates (k2), with k2/k1 ratios ranging from 1.59 to 1.89 [6] [5]. This acceleration phenomenon indicates that initial alkyl substitution modifies the electronic properties of the dihydrophenazine core, enhancing its reactivity toward subsequent radical addition events.

The regioselectivity of alkyl radical addition occurs exclusively at the 2 and 7 positions of the phenazine core, consistent with the highest electron density localization at these sites in the radical cation state [1]. Computational studies support this regioselectivity, indicating that the 2,7-positions exhibit the lowest activation barriers for radical addition due to optimal orbital overlap between the incoming alkyl radical and the phenazine π-system.

Solvent effects play a crucial role in modulating alkyl radical addition rates. In dimethylacetamide solvent systems, radical addition proceeds at measurable rates under typical photoredox conditions, while ethyl acetate environments significantly suppress this side reaction [7] [2]. This solvent dependence correlates with the stability of radical cation intermediates, where coordinating solvents facilitate radical cation formation and subsequent alkyl addition.

The mechanistic understanding of alkyl radical addition has direct implications for catalyst design and performance optimization. Catalysts exhibiting faster alkyl core substitution rates generally demonstrate superior polymerization control at early reaction times, as the modified catalysts possess enhanced deactivation capabilities due to increased radical cation oxidation potentials [6] [4].

Catalyst Evolution Pathways During Continuous Photoredox Cycles

The evolution of 5,10-di(2-naphthyl)-5,10-dihydrophenazine during continuous photoredox cycles represents a complex dynamic process that fundamentally alters catalyst properties and performance characteristics. This evolution occurs through progressive alkyl core substitution, resulting in a heterogeneous mixture of unsubstituted, mono-substituted, and di-substituted catalyst species with distinctly different photophysical and electrochemical properties [6] [4].

During the initial photoredox cycles, the catalyst population consists entirely of the parent 5,10-di(2-naphthyl)-5,10-dihydrophenazine species. However, as the reaction progresses, alkyl radical addition leads to systematic transformation of the catalyst composition. After five catalytic cycles, approximately 78% of the original catalyst remains unsubstituted, while 18% has undergone mono-substitution and 4% has experienced di-substitution at the phenazine core [4].

| Cycle Number | Unsubstituted PC (%) | Mono-substituted PC (%) | Di-substituted PC (%) | Triplet Lifetime (μs) | E1/2 (V vs SCE) |

|---|---|---|---|---|---|

| 0 | 100 | 0 | 0 | 3.3 | 0.21 |

| 5 | 78 | 18 | 4 | 5.8 | 0.23 |

| 10 | 62 | 26 | 12 | 12.4 | 0.25 |

| 25 | 43 | 34 | 23 | 18.9 | 0.26 |

| 50 | 28 | 38 | 34 | 23.7 | 0.26 |

| 100 | 15 | 35 | 50 | 33.0 | 0.27 |

The progression of catalyst evolution follows predictable kinetic patterns, with the rate of transformation being influenced by the initial substitution state. The transition from unsubstituted to mono-substituted forms occurs more slowly than the subsequent conversion from mono-substituted to di-substituted species, consistent with the accelerated second addition kinetics discussed previously [5].

Photophysical property evolution during continuous cycles reveals significant changes in excited state characteristics. The triplet excited state lifetime (τT1) exhibits dramatic enhancement from the initial value of 3.3 μs to 33.0 μs after 100 catalytic cycles [6]. This lifetime extension correlates directly with the degree of alkyl core substitution, suggesting that alkyl substituents reduce non-radiative decay pathways and enhance triplet state stability.

The electrochemical properties of the catalyst mixture also undergo systematic evolution during continuous photoredox cycling. The radical cation oxidation potential (E1/2) increases progressively from 0.21 V versus saturated calomel electrode for the parent catalyst to 0.27 V after extensive cycling [4] [5]. This potential increase enhances the deactivation capability of the evolved catalyst mixture, as more oxidizing radical cations provide greater driving force for halide abstraction from dormant polymer chains.

The evolution pathway demonstrates remarkable consistency across different nitrogen-aryl substitution patterns, although the absolute rates vary significantly. Catalysts bearing 1-naphthyl nitrogen substituents undergo faster evolution compared to 2-naphthyl analogs, reflecting the enhanced alkyl radical addition kinetics observed for the former system [6].

Mechanistic investigations reveal that catalyst evolution occurs predominantly through photoredox cycle-mediated processes rather than thermal or photochemical degradation pathways. The alkyl radicals responsible for core substitution originate from the reductive activation of alkyl halide initiators, creating a direct coupling between polymerization initiation and catalyst modification [1] [8].

The implications of catalyst evolution extend beyond simple compositional changes to encompass performance enhancement in many cases. The evolved catalyst mixtures often exhibit superior polymerization control compared to the parent catalyst, particularly in challenging monomer systems such as acrylates where enhanced deactivation is crucial for maintaining controlled polymerization [6] [3].

Temperature effects on catalyst evolution rates follow Arrhenius behavior, with elevated temperatures accelerating both the rate of alkyl radical generation and the subsequent core substitution processes. However, excessive temperatures can lead to competitive thermal degradation pathways that compromise catalyst integrity and performance.

The reversibility of catalyst evolution has been investigated through attempts to regenerate parent catalyst from substituted forms. These studies indicate that alkyl core substitution represents an essentially irreversible process under typical photoredox conditions, emphasizing the importance of understanding and managing catalyst evolution for optimal synthetic outcomes [2].

Structure-Activity Relationships in Deactivation Kinetics

The deactivation kinetics of 5,10-di(2-naphthyl)-5,10-dihydrophenazine radical cations exhibit pronounced structure-activity relationships that directly correlate with nitrogen-aryl substituent patterns, solvent environments, and electronic properties. These relationships provide fundamental insights into the factors governing catalyst stability and performance in photoredox applications [2] [9] [3].

The nitrogen-aryl substituent exerts the most significant influence on deactivation kinetics through modulation of radical cation stability and reactivity. Electron-withdrawing substituents, exemplified by 4-trifluoromethylphenyl groups, dramatically accelerate deactivation processes with rate constants reaching 1.2 × 10⁻³ M⁻¹s⁻¹ in dimethylacetamide solvent [7] [2]. This acceleration results from the enhanced electrophilicity of the radical cation, promoting nucleophilic attack by solvent molecules or other reaction components.

Conversely, electron-donating substituents such as 4-methoxyphenyl groups significantly stabilize the radical cation species, resulting in reduced deactivation rates of 3.2 × 10⁻⁴ M⁻¹s⁻¹ under identical conditions [2]. The methoxy substituent provides electron density to the nitrogen atom, reducing the positive charge localization and thereby diminishing the susceptibility to nucleophilic attack.

| N-Aryl Substituent | E1/2 PC- + (V vs SCE) | Deactivation Rate DMAc (M⁻¹s⁻¹) | Deactivation Rate EtOAc (M⁻¹s⁻¹) | Half-life DMAc (min) | Stability Factor |

|---|---|---|---|---|---|

| 2-Naphthyl | 0.22 | 6.4 × 10⁻⁴ | < 1.0 × 10⁻⁶ | 18.2 | 1.00 |

| 1-Naphthyl | 0.21 | 8.9 × 10⁻⁴ | < 1.0 × 10⁻⁶ | 13.0 | 1.40 |

| 4-Trifluoromethylphenyl | 0.34 | 1.2 × 10⁻³ | 2.1 × 10⁻⁵ | 9.6 | 0.53 |

| 4-Methoxyphenyl | 0.18 | 3.2 × 10⁻⁴ | < 1.0 × 10⁻⁶ | 36.1 | 1.98 |

| Phenyl | 0.23 | 7.1 × 10⁻⁴ | < 1.0 × 10⁻⁶ | 16.4 | 1.11 |

The radical cation oxidation potential serves as a reliable predictor of deactivation kinetics, with more oxidizing species exhibiting faster deactivation rates. The 4-trifluoromethylphenyl derivative, possessing the highest oxidation potential at 0.34 V versus saturated calomel electrode, demonstrates the shortest half-life of 9.6 minutes in dimethylacetamide [7]. This correlation reflects the increased thermodynamic driving force for electron transfer processes that lead to radical cation decomposition.

Solvent effects on deactivation kinetics reveal dramatic variations in catalyst stability depending on the reaction medium. Dimethylacetamide promotes rapid deactivation through its ability to coordinate with and destabilize radical cation species, while ethyl acetate provides exceptional stabilization with deactivation rates below detection limits for most catalyst variants [2] [9]. The coordinating ability of dimethylacetamide facilitates single electron transfer from the solvent to the radical cation, generating neutral catalyst and oxidized solvent species.

The mechanistic pathway for radical cation deactivation in coordinating solvents involves initial complexation between the solvent and the positively charged catalyst, followed by electron transfer and proton abstraction steps [2]. Kinetic isotope effect studies using deuterated dimethylacetamide confirm the involvement of proton transfer in the rate-determining step, with observed isotope effects of 2.3 ± 0.2 supporting a primary kinetic isotope effect.

Irradiation effects on deactivation kinetics demonstrate the involvement of excited state processes in catalyst decomposition pathways. Under continuous illumination, deactivation rates increase by factors of 600-1000 compared to dark conditions, indicating that excited radical cation species exhibit enhanced reactivity toward nucleophilic attack [2] [9]. The photoaccelerated deactivation follows pseudo-first-order kinetics with respect to radical cation concentration.

Temperature dependence studies reveal activation energies ranging from 12.5 to 18.7 kcal/mol for radical cation deactivation processes, with electron-deficient catalysts exhibiting higher activation barriers despite their faster absolute rates [9]. These values indicate that deactivation occurs through activated processes rather than diffusion-limited reactions.

The practical implications of structure-activity relationships in deactivation kinetics extend to catalyst selection for specific synthetic applications. For reactions requiring extended catalyst lifetimes, electron-rich nitrogen-aryl substituents and non-coordinating solvents provide optimal stability. Conversely, applications where rapid catalyst turnover is desired benefit from electron-deficient substituents and coordinating reaction media.

Protective strategies for minimizing undesired deactivation include the use of radical scavengers such as 2,6-di-tert-butyl-4-methylphenol, which can intercept reactive intermediates before they attack the catalyst. However, these additives must be carefully balanced to avoid interference with the desired photoredox processes [10].